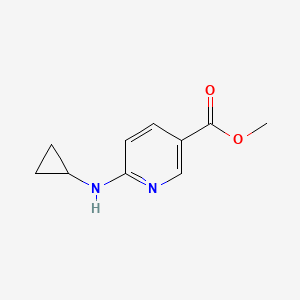

Methyl 6-(cyclopropylamino)nicotinate

Overview

Description

Methyl 6-(cyclopropylamino)nicotinate, also known as 6-CPA or 6-CPAN, is an ester of nicotinic acid and cyclopropylamine. It is an organic compound that is used in a variety of scientific research applications due to its unique chemical and physical properties.

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

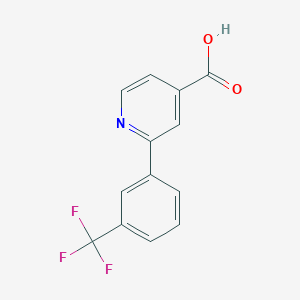

Methyl 6-(cyclopropylamino)nicotinate is involved in the synthesis of various pharmaceutical compounds. For instance, its derivative, methyl 6-chloro-5-(trifluoromethyl)nicotinate, is a key intermediate in the synthesis of novel anti-infective agents. This process involves trifluoromethylation, highlighting the compound's role in developing effective pharmaceuticals (Mulder et al., 2013).

Dermatological Research

Studies have explored the cutaneous penetration of methyl nicotinate and its implications in dermatology. For instance, its penetration and induced vasodilation have been studied in people with sensitive skin (Issachar et al., 1998). Another study used methyl nicotinate as a model to study the transcutaneous penetration of chemicals, providing insights into skin hyperreactivity (Berardesca et al., 1991).

Psychiatric Research

Methyl nicotinate's effect on prostaglandin D2 production and the resultant cutaneous capillary vasodilatation has been investigated as a potential diagnostic tool for schizophrenia (Ward et al., 1998).

Enhancing Blood Collection

Topical application of methyl nicotinate solution has been researched for its potential to enhance peripheral blood collection. This method could be particularly useful for patients with venous blood collection phobia or an inability to provide venous blood samples (Zhu et al., 2022).

Antinociceptive Activity

Methyl nicotinate has been studied for its potential antinociceptive activity, showing effectiveness in reducing pain responses in animal models (Erharuyi et al., 2015).

Mechanism of Action

Target of Action

Methyl 6-(cyclopropylamino)nicotinate is a derivative of nicotinic acid, also known as niacin . The primary targets of this compound are likely to be similar to those of niacin and its derivatives, which are known to act as peripheral vasodilators . This means they work by dilating the blood vessels, which can help to increase blood flow and reduce pain and inflammation in muscles and joints .

Mode of Action

These compounds are believed to promote the release of prostaglandin D2, a hormone-like compound that plays a key role in inflammation and pain . This action is strictly local due to the short half-life of prostaglandin D2 .

Biochemical Pathways

Nicotinic acid and its derivatives, including Methyl 6-(cyclopropylamino)nicotinate, are involved in various biochemical pathways. They are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules play crucial roles in numerous biochemical reactions, including those involved in energy production and DNA repair .

Pharmacokinetics

Research on a similar compound, 6-methylnicotine, suggests that it has similar aerosol transfer efficiency to nicotine . This suggests that Methyl 6-(cyclopropylamino)nicotinate may also have similar absorption, distribution, metabolism, and excretion (ADME) properties to nicotine .

Result of Action

The result of Methyl 6-(cyclopropylamino)nicotinate’s action is likely to be similar to that of other nicotinic acid derivatives. These compounds are known to cause vasodilation, increasing blood flow to the area where they are applied . This can help to relieve pain and inflammation in muscles and joints .

Action Environment

The action of Methyl 6-(cyclopropylamino)nicotinate, like other nicotinic acid derivatives, can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound . Additionally, factors such as temperature and humidity could potentially influence the compound’s efficacy and stability, although more research is needed to confirm this.

properties

IUPAC Name |

methyl 6-(cyclopropylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-14-10(13)7-2-5-9(11-6-7)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZOTLSTVANHLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(cyclopropylamino)nicotinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

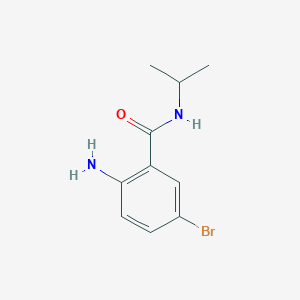

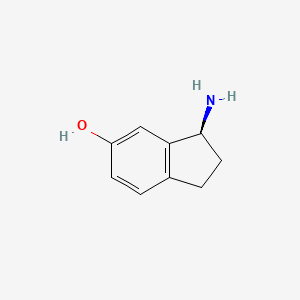

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate](/img/structure/B1393182.png)

![2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]-benzoic acid](/img/structure/B1393187.png)

![8-Chloro-7-methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1393191.png)

![8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1393192.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1393194.png)

![N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393195.png)

![(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid](/img/structure/B1393198.png)

![8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole](/img/structure/B1393199.png)